4-Methyl-2-(propan-2-yl)pentanoic acid
Description
Nomenclature and Structural Context of 2-Isopropyl-4-methylpentanoic Acid
4-Methyl-2-(propan-2-yl)pentanoic acid is a carboxylic acid characterized by a nine-carbon skeleton. Its structure is based on a five-carbon pentanoic acid chain. The complexity of its structure arises from its branched nature. A methyl group (-CH₃) is attached to the fourth carbon atom, and an isopropyl group (-CH(CH₃)₂) is attached to the second carbon atom (the alpha-carbon) of the main pentanoic acid chain.
According to the rules of the International Union of Pure and Applied Chemistry (IUPAC), the compound is also named 2-isopropyl-4-methylpentanoic acid . sigmaaldrich.com This nomenclature prioritizes the longest carbon chain containing the principal functional group (the carboxylic acid), which is pentanoic acid. The structure is distinct from the more commonly studied natural branched-chain fatty acids, which typically feature a single methyl branch at the penultimate (iso) or antepenultimate (anteiso) position. acs.orgnih.gov The presence of two separate alkyl branches, particularly the isopropyl group at the alpha-position, makes it a subject of interest for synthetic and enzymatic studies.
Below is a table summarizing the key chemical properties of this compound.
| Property | Value | Source(s) |
| IUPAC Name | 2-isopropyl-4-methylpentanoic acid | sigmaaldrich.com |
| Systematic Name | This compound | biosynth.comcymitquimica.com |
| CAS Number | 1219170-58-7 | sigmaaldrich.combiosynth.com |
| Molecular Formula | C₉H₁₈O₂ | biosynth.comcymitquimica.comuni.lu |
| Molecular Weight | 158.24 g/mol | biosynth.comcymitquimica.com |
| InChI Key | FVTYKVHAFJRVJE-UHFFFAOYSA-N | sigmaaldrich.comuni.lu |
Historical Perspectives in Branched-Chain Fatty Acid Research
The scientific journey to understanding fatty acids has been transformative. Initially viewed primarily as sources of energy, their essential role in nutrition was a paradigm-shifting discovery in the early 20th century. nih.gov Landmark studies by George and Mildred Burr in the late 1920s and early 1930s demonstrated that certain fatty acids, like linoleic acid, were essential nutrients required to prevent deficiency diseases in rats. nih.gov
Within this expanding field, branched-chain fatty acids (BCFAs) were identified as significant components in various biological systems. Early research found that BCFAs are particularly abundant in bacteria, where they play a crucial role in maintaining cell membrane fluidity, a function analogous to that of unsaturated fatty acids. youtube.comfrontiersin.org Further investigations revealed that BCFAs are prevalent in the fat of ruminant animals, such as cattle and sheep. nih.govwikipedia.org These animals acquire BCFAs through the metabolic action of microorganisms in their rumen, which synthesize them from dietary branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine. nih.govfrontiersin.org
The historical study of BCFAs has not been limited to their natural occurrence. The chemical synthesis of novel branched-chain structures has been a long-standing area of organic chemistry, with research dating back to at least the mid-20th century, including syntheses in the methyloctadecanoic acid series. acs.org Synthetic compounds like this compound are products of this continued interest, providing researchers with tools to probe biological systems in ways that naturally occurring molecules cannot.
Current Research Landscape and Academic Significance
In the contemporary research environment, this compound is primarily categorized as a research chemical and a "versatile small molecule scaffold". biosynth.comcymitquimica.com Its academic significance stems not from its natural abundance, but from its utility as a specialized tool for investigating complex biological pathways.
The current landscape is heavily focused on the metabolism of branched-chain molecules. It is now understood that mammals can synthesize certain monomethyl BCFAs de novo, a process that links the breakdown of BCAAs directly to the synthesis of new fats (lipogenesis), particularly in adipose tissues. acs.orgnih.gov This discovery has opened new avenues of research into metabolic health, as the dysregulation of BCAA and BCFA metabolism is increasingly associated with conditions like obesity, type 2 diabetes, and certain cancers. nih.govjst.go.jpnih.gov
Within this context, synthetic BCFAs serve as valuable probes. The unique structure of this compound, with its alpha-isopropyl group, makes it an interesting substrate for studying the limits and promiscuity of enzymes involved in fatty acid metabolism, such as fatty acid synthase (FASN) and acyl-CoA synthetases. nih.govjst.go.jpnih.gov Researchers can use such non-standard fatty acids to understand how these enzymes recognize and process different molecular shapes, providing insight into the fundamental mechanisms of metabolic control and dysregulation. While specific studies citing this exact molecule are not widespread, its availability supports the broader scientific endeavor to unravel the intricate roles of branched-chain fatty acids in health and disease.
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-2-propan-2-ylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-6(2)5-8(7(3)4)9(10)11/h6-8H,5H2,1-4H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTYKVHAFJRVJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Methyl 2 Propan 2 Yl Pentanoic Acid and Its Derivatives
Strategies for the Direct Synthesis of the Core Compound
The synthesis of 4-Methyl-2-(propan-2-yl)pentanoic acid, a disubstituted acetic acid derivative, can be effectively achieved through established C-C bond-forming reactions.
Foundational Synthetic Routes
The malonic ester synthesis stands out as a primary and versatile method for the preparation of mono- and disubstituted acetic acids, making it a suitable foundational route for this compound. uobabylon.edu.iqlibretexts.orgchempedia.info This synthetic strategy utilizes a malonic ester, typically diethyl malonate, as the starting material. The process involves a sequence of deprotonation, alkylation, hydrolysis, and decarboxylation. youtube.commasterorganicchemistry.comjove.com
The α-hydrogens of the malonic ester are acidic and can be readily removed by a strong base, such as sodium ethoxide, to form a resonance-stabilized enolate. organicchemistrytutor.comwikipedia.org This nucleophilic enolate can then undergo an SN2 reaction with an alkyl halide. organicchemistrytutor.com To synthesize this compound, a sequential dialkylation is necessary. This involves two separate alkylation steps with different alkyl halides. masterorganicchemistry.comwikipedia.org
The synthesis would proceed by first reacting diethyl malonate with a base to form the enolate. This enolate is then alkylated with a primary alkyl halide, isobutyl bromide, to introduce the 4-methylpentyl moiety. A second deprotonation at the α-carbon, followed by alkylation with a secondary alkyl halide, isopropyl bromide, would introduce the propan-2-yl group. While secondary alkyl halides are generally less reactive than primary halides in SN2 reactions due to increased steric hindrance, their use in malonic ester synthesis is feasible. organicchemistrytutor.com
Following the dialkylation, the resulting disubstituted malonic ester is subjected to hydrolysis, typically under acidic conditions, which converts the two ester groups into carboxylic acids. The subsequent β-dicarboxylic acid is unstable and readily undergoes decarboxylation upon heating, yielding the final product, this compound. jove.com
Table 1: Reagents for Malonic Ester Synthesis of this compound
| Step | Reagent | Purpose |
| 1 | Diethyl malonate | Starting material (acetic acid equivalent) |
| 2 | Sodium ethoxide | Base for deprotonation |
| 3 | Isobutyl bromide | First alkylating agent |
| 4 | Isopropyl bromide | Second alkylating agent |
| 5 | Aqueous acid (e.g., HCl, H₂SO₄) | Hydrolysis and decarboxylation |
Stereoselective Synthesis Approaches for Chiral Isomers
The carbon atom at the 2-position of this compound is a chiral center. Therefore, the synthesis of specific enantiomers or diastereomers requires stereoselective methods. A prominent strategy for achieving this is through the use of chiral auxiliaries.
One effective approach involves the use of chiral N-acyl oxazolidinones. acs.org In this method, a chiral oxazolidinone auxiliary is first acylated with a carboxylic acid that will form part of the final molecule, for instance, 4-methylpentanoic acid. The resulting chiral imide can then be converted into a chiral enolate by treatment with a suitable base, such as lithium diisopropylamide (LDA), under kinetic control conditions at low temperatures. egrassbcollege.ac.in
The subsequent alkylation of this chiral enolate with an alkyl halide, in this case, isopropyl bromide, proceeds with high diastereoselectivity. acs.orgacs.org The chiral auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite face and thereby controlling the stereochemistry of the newly formed C-C bond. acs.orgegrassbcollege.ac.in After the stereoselective alkylation, the chiral auxiliary can be cleaved under mild conditions, for example, by hydrolysis, to yield the desired enantiomerically enriched this compound.
Comprehensive Derivatization and Functionalization Strategies
The carboxylic acid functionality of this compound allows for a variety of derivatization reactions, leading to the formation of esters, amides, and metal complexes.
Synthesis of Ester and Amide Derivatives
The synthesis of ester and amide derivatives from this compound is often challenged by the steric hindrance around the carboxyl group. Standard esterification or amidation methods may proceed slowly or give low yields. Consequently, more robust and specialized methods are often required.
For the synthesis of amides, particularly Weinreb amides (N-methoxy-N-methyl amides), a convenient method for sterically hindered carboxylic acids involves the use of methanesulfonyl chloride and triethylamine (B128534) to form a mixed anhydride (B1165640) in situ. organic-chemistry.org This activated intermediate readily reacts with N,O-dimethylhydroxylamine to furnish the desired amide. Other modern amidation protocols that can be effective for hindered substrates include the use of coupling reagents like HBTU or catalytic methods employing reagents such as titanium tetrafluoride (TiF₄). organic-chemistry.orgrsc.org The direct coupling of Grignard reagents to isocyanates also provides a powerful method for the synthesis of exceptionally hindered amides. chimia.ch
Similarly, the esterification of sterically hindered carboxylic acids can be facilitated by various reagents. While traditional Fischer esterification might be slow, the use of activating agents can enhance the reaction rate.
Elaboration into Metal Complexes
The carboxylate group of this compound can act as a ligand to coordinate with metal ions, forming metal complexes.
The synthesis of Platinum(II) complexes with carboxylate ligands is a well-established area of coordination chemistry. nih.govscholaris.ca Typically, these syntheses involve the reaction of a platinum(II) precursor, such as potassium tetrachloroplatinate(II) (K₂PtCl₄), with the desired carboxylate ligand. nih.gov
For a bulky carboxylate ligand like 4-methyl-2-(propan-2-yl)pentanoate, the synthesis would likely involve reacting the sodium or potassium salt of the carboxylic acid with K₂PtCl₄ in a suitable solvent. The reaction conditions, such as temperature and reaction time, would need to be optimized to account for the steric bulk of the ligand, which might influence the kinetics of the coordination reaction. nih.gov The resulting platinum(II) complex would feature the carboxylate ligand coordinated to the platinum center, potentially alongside other ligands depending on the starting platinum precursor and reaction conditions. The synthesis of platinum complexes with other bulky ligands has been reported, suggesting that the formation of a Pt(II) complex with this compound is a feasible synthetic target. scholaris.ca
Palladium(II) Complex Synthesis
The synthesis of palladium(II) complexes incorporating derivatives of this compound has been a subject of research, particularly in the development of novel organometallic compounds. A notable example involves the preparation of complexes from O,O'-dialkyl esters of (S,S)-ethylenediamine-N,N'-di-2-(4-methyl)-pentanoic acid dihydrochloride (B599025).
The synthetic process commences with the creation of bidentate N,N'-ligand precursors. Specifically, O,O'-dialkyl esters of (S,S)-ethylenediamine-N,N'-di-2-(4-methyl)-pentanoic acid dihydrochloride are synthesized, where the alkyl groups can be varied (e.g., ethyl, n-propyl, n-butyl, and n-pentyl). nih.govresearchgate.net These ligand precursors are subsequently reacted with a palladium(II) source, such as palladium(II) chloride, to yield the corresponding square planar palladium(II) complexes. nih.govnih.govmdpi.com The general reaction involves the coordination of the two nitrogen atoms of the ethylenediamine (B42938) backbone to the palladium center.
The characterization of these newly formed complexes is typically achieved through a combination of spectroscopic methods, including Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy, as well as elemental analysis to confirm their structure and composition. nih.govresearchgate.net
Table 1: Synthesis of Palladium(II) Complexes with (S,S)-ethylenediamine-N,N'-di-2-(4-methyl)-pentanoic acid (EDDL) Ligands
| Complex ID | Ligand Precursor (Alkyl Group) | Formula of Complex | Reference |
|---|---|---|---|
| 1 | Ethyl | [PdCl₂{(S,S)-Et₂eddl}] | nih.gov |
| 2 | n-Propyl | [PdCl₂{(S,S)-nPr₂eddl}] | nih.gov |
| 3 | n-Butyl | [PdCl₂{(S,S)-nBu₂eddl}] | nih.gov |
Integration into Heterocyclic Systems
This compound serves as a valuable building block for the synthesis of various heterocyclic compounds. Its integration into these ring systems often involves converting the carboxylic acid into a more reactive intermediate or using it directly in condensation reactions.
Thioxothiazolidinone Derivative Synthesis
The synthesis of thioxothiazolidinone derivatives from this compound is a multi-step process. A plausible synthetic route involves the initial formation of a thiazolidin-4-one ring, followed by thionation.
First, an amide would be formed from this compound and an amino acid ester (e.g., glycine (B1666218) ethyl ester). This dipeptide-like intermediate can then undergo cyclization with a thiocarbonyl source, or more commonly, the acid is reacted with a compound like thiosemicarbazide. The resulting thiosemicarbazone can then be cyclized with a reagent such as chloroacetic acid or its esters to form a thiazolidin-4-one ring. nih.gov
The crucial thionation step, converting the carbonyl group at position 4 to a thiocarbonyl, is typically achieved using a thionating agent. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is widely employed for this transformation, effectively converting amides and ketones to their thio-analogues. researchgate.net The reaction involves heating the thiazolidin-4-one precursor with Lawesson's reagent in an anhydrous solvent like toluene (B28343) or xylene.
Quinoxaline (B1680401) Derivative Synthesis
Quinoxaline derivatives are typically synthesized via the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. researchgate.netmtieat.org To utilize this compound in this context, it must first be transformed into a suitable α-dicarbonyl precursor.
A potential synthetic pathway involves the conversion of the carboxylic acid into an α-keto ester. This can be accomplished through various methods, such as reaction with oxalyl chloride followed by treatment with a suitable nucleophile or through oxidation of a corresponding α-hydroxy ester. Once the α-keto ester derivative of this compound is obtained, it can undergo a cyclocondensation reaction with a substituted or unsubstituted o-phenylenediamine. nih.gov This reaction is often catalyzed by acid and proceeds by forming two imine bonds, followed by aromatization to yield the stable quinoxaline ring system. ipp.ptrsc.org The resulting quinoxaline would bear the 4-methyl-1-(propan-2-yl)propyl substituent at position 2.
Benzothiazole (B30560) Conjugate Synthesis
The synthesis of benzothiazole conjugates represents a more direct integration of this compound. The most common and efficient method is the direct condensation of the carboxylic acid with 2-aminothiophenol. mdpi.com
This reaction involves heating the two components, often in the presence of a catalyst or a dehydrating agent to facilitate the cyclization. Polyphosphoric acid (PPA) is a common medium for this transformation, acting as both a solvent and a catalyst. jyoungpharm.org Alternatively, heterogeneous catalysts such as a mixture of methanesulfonic acid and silica (B1680970) gel have been shown to be effective. mdpi.com The reaction proceeds through the initial formation of an amide bond between the carboxylic acid and the amino group of 2-aminothiophenol, followed by an intramolecular cyclization and dehydration, where the thiol group attacks the amide carbonyl carbon to form the benzothiazole ring. researchgate.net This method provides a straightforward route to 2-(4-methyl-1-(propan-2-yl)propyl)benzothiazole.
Solid-Phase Synthesis Techniques for Structural Analogues
The structural similarity of this compound to unnatural amino acids makes it an ideal candidate for incorporation into peptides and peptidomimetics using solid-phase synthesis (SPS). mdpi.com This technique allows for the rapid assembly of structural analogues on a polymer support. nih.govdntb.gov.ua
The process begins with the protection of the amino group of the corresponding amino acid analogue, typically with a fluorenylmethyloxycarbonyl (Fmoc) group. The resulting Fmoc-protected 4-amino-5-methyl-2-(propan-2-yl)hexanoic acid is then ready for use in standard solid-phase peptide synthesis (SPPS). researchgate.netpeptide.com
The synthesis is carried out on a solid support, such as a Rink amide or Wang resin, to which the first amino acid is anchored. peptide.com The peptide chain is then elongated in a stepwise manner. Each cycle consists of two main steps:
Deprotection: The Fmoc group of the resin-bound amino acid is removed using a basic solution, typically 20% piperidine (B6355638) in dimethylformamide (DMF). peptide.com
Coupling: The next Fmoc-protected amino acid (in this case, the this compound derivative) is activated using a coupling reagent (e.g., HBTU, HATU, or DIC/HOBt) and added to the resin to form a new peptide bond. peptide.com
These cycles are repeated until the desired peptide sequence is assembled. Finally, the completed analogue is cleaved from the resin support using a strong acid, such as a mixture of trifluoroacetic acid (TFA), water, and scavengers. mdpi.com This methodology enables the creation of a library of peptides and peptidomimetics containing the unique structural motif of this compound for various research applications.
Advanced Synthetic Transformations (e.g., Tandem Mukaiyama Aldol-Lactonization)
Advanced synthetic strategies provide access to complex molecular architectures from derivatives of this compound. A prime example is the tandem Mukaiyama aldol-lactonization reaction, a powerful tool for the diastereoselective synthesis of β-lactones. nih.gov
This transformation begins with the conversion of an ester of this compound into its corresponding silyl (B83357) ketene (B1206846) acetal (B89532). This is typically achieved by treating the ester with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) followed by quenching the resulting enolate with a silyl halide (e.g., trimethylsilyl (B98337) chloride).
The purified silyl ketene acetal is then subjected to the Mukaiyama aldol (B89426) reaction. This involves reacting the silyl ketene acetal with an aldehyde in the presence of a Lewis acid catalyst (e.g., TiCl₄ or BF₃·OEt₂). The reaction proceeds through a six-membered ring transition state, leading to the formation of a β-siloxy ester.
In a tandem or one-pot sequence, if the aldehyde substrate is chosen appropriately (e.g., containing a leaving group or a structure that promotes ring closure), the initially formed aldol adduct can undergo spontaneous or induced intramolecular cyclization. This lactonization step, where the hydroxyl group (formed after desilylation) attacks the ester carbonyl, results in the formation of a β-lactone ring, yielding a complex product with high diastereoselectivity. nih.gov
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide (Lawesson's reagent) |
| 2-aminothiophenol |
| 2-(4-methyl-1-(propan-2-yl)propyl)benzothiazole |
| This compound |
| Boron trifluoride diethyl etherate (BF₃·OEt₂) |
| Chloroacetic acid |
| Dimethylformamide (DMF) |
| (S,S)-ethylenediamine-N,N'-di-2-(4-methyl)-pentanoic acid dihydrochloride |
| Fluorenylmethyloxycarbonyl (Fmoc) |
| Glycine ethyl ester |
| Lithium diisopropylamide (LDA) |
| Methanesulfonic acid |
| o-phenylenediamine |
| Oxalyl chloride |
| Palladium(II) chloride |
| Piperidine |
| Polyphosphoric acid (PPA) |
| Thiosemicarbazide |
| Titanium tetrachloride (TiCl₄) |
| Toluene |
| Trifluoroacetic acid (TFA) |
| Trimethylsilyl chloride |
Spectroscopic and Analytical Characterization of 4 Methyl 2 Propan 2 Yl Pentanoic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For 4-Methyl-2-(propan-2-yl)pentanoic acid, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.
Based on the structure, the following proton signals can be predicted. The chemical shifts (δ) are estimates and can vary depending on the solvent and other experimental conditions.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -COOH | 10.0 - 12.0 | Singlet | 1H |
| H-2 | 2.2 - 2.6 | Doublet of doublets | 1H |
| H-4' (in propan-2-yl) | 1.8 - 2.2 | Multiplet | 1H |
| H-3 | 1.4 - 1.8 | Multiplet | 2H |
| H-4 | 1.5 - 1.9 | Multiplet | 1H |
| CH₃ at C-4 | 0.8 - 1.0 | Doublet | 6H |
| CH₃ at C-2' (in propan-2-yl) | 0.8 - 1.0 | Doublet | 6H |
This is a predictive table based on standard chemical shift values.
The proton on the carboxylic acid group (-COOH) is expected to appear as a broad singlet far downfield. The proton at the C-2 position, being adjacent to the carbonyl group and the isopropyl group, would likely present as a complex multiplet. The protons of the two methyl groups on the isobutyl moiety and the two methyl groups on the isopropyl substituent would appear as doublets due to coupling with their respective neighboring methine protons.
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-1 (C=O) | 175 - 185 |
| C-2 | 45 - 55 |
| C-3 | 40 - 50 |
| C-4 | 25 - 35 |
| C-5 (and C-4' CH₃) | 20 - 30 |
| C-2' (in propan-2-yl) | 30 - 40 |
| C-3' (and C-4' CH₃) | 15 - 25 |
This is a predictive table based on standard chemical shift values.
The carbonyl carbon (C-1) of the carboxylic acid will be the most downfield signal. The carbons of the alkyl chain and the isopropyl groups will appear in the upfield region of the spectrum. The symmetry in the isobutyl and isopropyl groups will result in fewer signals than the total number of carbon atoms.
Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning proton and carbon signals and for determining the connectivity and spatial relationships between atoms.
COSY (Correlation Spectroscopy): A COSY experiment on this compound would reveal the coupling relationships between protons on adjacent carbons. For instance, cross-peaks would be expected between the proton at C-2 and the protons at C-3, as well as the proton on the attached isopropyl group. Similarly, the protons on C-3 would show correlations to the proton on C-4, and the C-4 proton would correlate with the methyl protons at C-5. nih.govresearchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about protons that are close in space, even if they are not directly bonded. This can be useful in confirming the three-dimensional structure. For example, NOE correlations would be expected between the protons of the methyl groups and the protons on the main chain that are spatially proximate. utoronto.ca
Mass Spectrometry (MS) for Molecular and Fragment Analysis
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the elemental composition of a compound, and its fragmentation pattern can be used to deduce its structure.
In GC-MS, the compound is first vaporized and separated from a mixture using gas chromatography and then introduced into the mass spectrometer. For a carboxylic acid like this compound, derivatization to a more volatile ester (e.g., a methyl ester) is often performed prior to analysis to improve its chromatographic properties. researchgate.net
The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺), although it may be weak for carboxylic acids. whitman.edu Common fragmentation patterns for short-chain carboxylic acids include the loss of the hydroxyl group ([M-17]) and the loss of the carboxyl group ([M-45]). libretexts.org Cleavage of the carbon-carbon bonds adjacent to the carbonyl group is also a common fragmentation pathway. libretexts.org The fragmentation of the branched alkyl chain would also lead to a series of characteristic fragment ions.
Liquid chromatography-mass spectrometry (LC-MS) is well-suited for the analysis of less volatile and more polar compounds like carboxylic acids without the need for derivatization. mdpi.comnih.gov
LC-MS/MS (Tandem Mass Spectrometry): In LC-MS/MS, a specific ion (often the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻) is selected and fragmented to produce a secondary mass spectrum. This technique provides high selectivity and structural information. For this compound, fragmentation of the [M+H]⁺ ion could involve the loss of water (H₂O) or the loss of the isopropyl group. nih.gov
HRMS (High-Resolution Mass Spectrometry): HRMS provides a very accurate mass measurement of the molecular ion, which can be used to determine the elemental formula of the compound with high confidence. This is a powerful tool for confirming the identity of a known compound or for elucidating the structure of an unknown. For this compound (C₉H₁₈O₂), the expected exact mass would be calculated and compared to the measured mass.
Electron Ionization (EI) and Chemical Ionization (CI) Modes
Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of organic compounds. Electron Ionization (EI) and Chemical Ionization (CI) are two common ionization methods used for this purpose.
In Electron Ionization (EI) mode , the sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to ionize and fragment. The resulting mass spectrum displays a pattern of fragment ions that is characteristic of the molecule's structure. For carboxylic acids, common fragmentation pathways include α-cleavage and McLafferty rearrangement. pitt.edujove.com The molecular ion peak (M+) of this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (158.24 g/mol ). cymitquimica.com
Key fragmentation patterns in EI-MS for this compound include:
α-cleavage: Cleavage of the bond adjacent to the carbonyl group can result in the loss of the alkyl groups. The most significant α-cleavage involves the loss of the propan-2-yl group to form a stable acylium ion. jove.comlibretexts.org
McLafferty Rearrangement: Carboxylic acids with a γ-hydrogen can undergo this rearrangement, which involves the transfer of a hydrogen atom to the carbonyl oxygen, followed by the cleavage of the β-bond, resulting in the elimination of a neutral alkene molecule. jove.com
Table 1: Predicted EI-MS Fragmentation of this compound
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
|---|---|---|
| 158 | [C₉H₁₈O₂]⁺ | Molecular Ion (M⁺) |
| 115 | [M - C₃H₇]⁺ | Loss of isopropyl radical (α-cleavage) |
| 101 | [M - C₄H₉]⁺ | Loss of isobutyl radical |
| 87 | [C₄H₇O₂]⁺ | Cleavage at the C2-C3 bond |
| 60 | [C₂H₄O₂]⁺ | McLafferty rearrangement product |
| 45 | [COOH]⁺ | α-cleavage product jove.com |
| 43 | [C₃H₇]⁺ | Isopropyl cation |
Chemical Ionization (CI) mode is a softer ionization technique that results in less fragmentation and typically a more prominent pseudomolecular ion peak, such as [M+H]⁺. osti.gov This is particularly useful for confirming the molecular weight of the analyte. In CI, a reagent gas (like methane (B114726) or ammonia) is ionized, and these reagent gas ions then react with the analyte molecule to produce ions. Water can also be used as a reagent gas for the analysis of carboxylic acids, providing intense pseudomolecular ions. osti.gov
Table 2: Expected Ions in CI-MS of this compound
| Reagent Gas | Ion | m/z |
|---|---|---|
| Methane (CH₄) | [M+H]⁺ | 159 |
| Methane (CH₄) | [M+C₂H₅]⁺ | 187 |
| Ammonia (NH₃) | [M+NH₄]⁺ | 176 |
| Water (H₂O) | [M+H]⁺ | 159 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. echemi.com Carboxylic acids exhibit highly characteristic absorption bands in their IR spectra. orgchemboulder.comopenstax.org The IR spectrum of this compound is expected to show the following key absorptions:
O-H Stretch: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹. This broadness is a result of intermolecular hydrogen bonding, which typically causes carboxylic acids to exist as dimers. orgchemboulder.comspectroscopyonline.com
C-H Stretch: Sharp peaks from the stretching of the C-H bonds in the alkyl groups (isopropyl and isobutyl) will appear around 3000-2850 cm⁻¹, often superimposed on the broad O-H band. libretexts.org
C=O Stretch: A strong, sharp absorption corresponding to the carbonyl group will be present in the range of 1760-1690 cm⁻¹. For a saturated, dimeric carboxylic acid, this peak is typically centered around 1710 cm⁻¹. openstax.org
C-O Stretch: A medium intensity band for the C-O single bond stretch is expected between 1320-1210 cm⁻¹. orgchemboulder.com
O-H Bend: Bending vibrations for the O-H group can be observed in the 1440-1395 cm⁻¹ and 950-910 cm⁻¹ regions. orgchemboulder.com
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H | Stretch | 3300 - 2500 | Strong, Very Broad |
| C-H (sp³) | Stretch | 3000 - 2850 | Medium to Strong, Sharp |
| C=O | Stretch | 1720 - 1700 | Strong, Sharp |
| C-O | Stretch | 1320 - 1210 | Medium |
| O-H | Bend | 1440 - 1395 | Medium |
Elemental Analysis for Compositional Verification
Elemental analysis is a technique used to determine the elemental composition of a compound. This provides empirical formula verification and is a fundamental measure of purity. The molecular formula for this compound is C₉H₁₈O₂. sigmaaldrich.comuni.lu Its molecular weight is 158.24 g/mol . cymitquimica.com
Table 4: Elemental Composition of this compound
| Element | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Percentage (%) |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 9 | 108.099 | 68.31% |
| Hydrogen (H) | 1.008 | 18 | 18.144 | 11.47% |
| Oxygen (O) | 15.999 | 2 | 31.998 | 20.22% |
Advanced Chromatographic Separation Techniques
Chromatographic techniques are essential for separating and quantifying components within a mixture. For a compound like this compound, several advanced methods are applicable.
High-Resolution Gas Chromatography (HRGC), utilizing capillary columns, offers excellent separation efficiency for volatile and thermally stable compounds. nih.gov Direct analysis of carboxylic acids by GC can be challenging due to their high polarity and tendency to form hydrogen bonds, which can lead to poor peak shape and adsorption on the column. lmaleidykla.lt To overcome this, derivatization is commonly employed to convert the carboxylic acid into a more volatile and less polar ester, such as a methyl ester (FAME) or a trimethylsilyl (B98337) (TMS) ester. lmaleidykla.ltusherbrooke.ca Silylation with reagents like BSTFA is a frequently used method. lmaleidykla.lt
Table 5: Illustrative HRGC Parameters for Analysis of Derivatized this compound
| Parameter | Condition |
|---|---|
| Column | High-resolution capillary column (e.g., DB-5ms, HP-INNOWax) |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp 60°C, ramp to 250°C at 10°C/min |
| Carrier Gas | Helium or Hydrogen |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Derivatization Agent | BSTFA (for TMS esters) or BF₃/Methanol (B129727) (for methyl esters) |
Comprehensive two-dimensional gas chromatography (GCxGC) provides a significant increase in peak capacity and resolving power compared to conventional one-dimensional GC. chromatographyonline.com This technique is particularly valuable for analyzing complex matrices where target analytes may co-elute with other components. In GCxGC, effluent from a primary column is systematically trapped, concentrated, and then injected onto a second, shorter column with a different stationary phase for a rapid, secondary separation. chromatographyonline.com This approach would be highly effective for resolving isomers of this compound or separating it from other structurally similar fatty acids in a complex sample. nih.gov
Table 6: Typical GCxGC Setup for Carboxylic Acid Analysis
| Parameter | Condition |
|---|---|
| 1st Dimension Column | Non-polar (e.g., 30 m x 0.25 mm, DB-1) |
| 2nd Dimension Column | Polar (e.g., 1-2 m x 0.1 mm, Supelcowax 10) |
| Modulator | Cryogenic or thermal modulator |
| Modulation Period | 2-8 seconds |
| Detector | Time-of-Flight Mass Spectrometer (TOF-MS) |
High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of less volatile or thermally labile compounds, including underivatized carboxylic acids. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. pensoft.net In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase. The retention of the carboxylic acid can be controlled by adjusting the pH of the mobile phase; at a lower pH (typically using a buffer like phosphate (B84403) buffer), the carboxylic acid is in its protonated, less polar form and is retained more strongly on the column.
Table 7: General RP-HPLC Conditions for this compound
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) pensoft.net |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and a buffered aqueous solution (e.g., 0.1% Phosphoric Acid, pH ~2.5) |
| Flow Rate | 1.0 mL/min pensoft.net |
| Column Temperature | 30-40 °C |
| Detector | UV (at ~210 nm) or Mass Spectrometer (LC-MS) |
Specialized Sample Preparation and Detection Methodologies
The accurate identification and quantification of this compound and its derivatives in complex matrices often necessitate specialized analytical techniques. These methodologies are designed to enhance sensitivity, improve selectivity, and overcome challenges associated with the inherent volatility and polarity of these compounds. This section details several advanced sample preparation and detection strategies employed for the analysis of branched-chain carboxylic acids.
Chemical Derivatization for Enhanced Analysis
Chemical derivatization is a critical step in the analysis of carboxylic acids like this compound, particularly for gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) applications. The process involves chemically modifying the analyte to improve its analytical properties, such as volatility, thermal stability, and ionization efficiency. researchgate.net
For GC analysis, esterification is a common derivatization strategy. gcms.cz This involves converting the carboxylic acid group into a less polar and more volatile ester. Reagents such as diazomethane, or alcohols like methanol and butanol in the presence of an acid catalyst (e.g., BF₃ or HCl), are frequently used. plos.org Another effective agent is pentafluorobenzyl bromide (PFBBr), which creates pentafluorobenzyl esters. nih.govresearch-solution.com These derivatives are highly responsive to electron capture detection (ECD), significantly enhancing sensitivity. research-solution.com The derivatization with PFBBr is typically optimized for temperature and time to ensure complete reaction. nih.gov
For LC-MS analysis, derivatization aims to improve ionization efficiency and chromatographic retention on reversed-phase columns. nih.gov Amine-containing reagents are popular for this purpose. Aniline, for example, can be coupled to the carboxylic acid group using a coupling agent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC). chemrxiv.orgchemrxiv.org This not only improves chromatographic behavior but also allows for the use of stable isotope dilution analysis by employing isotopically labeled derivatizing agents. nih.gov
A variety of derivatization reagents have been developed to target carboxylic acids, each with specific advantages for different analytical platforms.
Table 1: Common Derivatization Reagents for Carboxylic Acids
| Reagent | Target Functional Group | Analytical Platform | Advantages |
| Pentafluorobenzyl bromide (PFBBr) | Carboxylic acid | GC-ECD, GC-MS | High sensitivity with ECD. nih.govresearch-solution.com |
| Diazomethane | Carboxylic acid | GC-FID, GC-MS | Forms methyl esters with high efficiency. |
| BF₃/Methanol | Carboxylic acid | GC-FID, GC-MS | Effective for forming methyl esters. plos.org |
| N-(4-(aminomethyl)benzyl)aniline (4-AMBA) | Carboxylic acid | LC-MS/MS | Enhances MS response and allows for isotope labeling. nih.gov |
| Aniline + EDC | Carboxylic acid | LC-MS/MS | Improves retention and enables stable isotope dilution. plos.orgchemrxiv.org |
Solid-Phase Microextraction (SPME)
Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that is highly effective for the extraction and concentration of volatile and semi-volatile organic compounds from various matrices. ub.edu For the analysis of this compound, headspace SPME (HS-SPME) is particularly useful. In this method, a fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above the sample. Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating.
The choice of fiber coating is critical for efficient extraction. For short- and branched-chain fatty acids, polar fibers such as those coated with polyacrylate (PA) or Carboxen/Polydimethylsiloxane (CAR/PDMS) are often employed due to their affinity for polar analytes. ub.edu The extraction efficiency is influenced by several factors, including extraction time, temperature, and sample pH. Acidification of the sample can improve the extraction of acidic compounds by converting them to their more volatile, non-ionized forms.
Following extraction, the fiber is transferred to the injection port of a gas chromatograph, where the analytes are thermally desorbed for analysis. SPME offers the advantages of being a simple, rapid, and sensitive technique that minimizes solvent consumption. nih.gov
Table 2: Typical HS-SPME Parameters for Short- and Branched-Chain Fatty Acid Analysis
| Parameter | Typical Value/Condition |
| Fiber Coating | Carboxen/Polydimethylsiloxane (CAR/PDMS) ub.edu |
| Extraction Temperature | 40-60 °C |
| Extraction Time | 20-40 minutes |
| Sample pH | Acidified (e.g., pH 2-3) |
| Desorption Temperature | 240-260 °C |
| Desorption Time | 2-5 minutes |
Stable Isotope Dilution Analysis (SIDA)
Stable Isotope Dilution Analysis (SIDA) is a highly accurate and precise quantitative technique that is often considered the gold standard for trace analysis. chemrxiv.org This method involves the addition of a known amount of a stable isotopically labeled version of the target analyte (e.g., containing ¹³C or ²H) to the sample as an internal standard at the beginning of the sample preparation process. plos.org
Because the isotopically labeled standard is chemically identical to the native analyte, it behaves similarly during extraction, derivatization, and chromatographic analysis. nih.gov Any analyte loss during sample workup will affect both the native and labeled compounds equally, allowing for accurate correction. The quantification is based on the ratio of the mass spectrometric response of the native analyte to that of the labeled internal standard. nih.gov
For the SIDA of this compound, a corresponding labeled standard, such as this compound-d₅, would be synthesized. This approach is particularly powerful when combined with derivatization, where an isotopically labeled derivatizing reagent can also be used. nih.gov SIDA significantly improves the accuracy and reproducibility of quantification by compensating for matrix effects and variations in sample preparation. plos.orgchemrxiv.org
Aroma Extract Dilution Analysis (AEDA)
Aroma Extract Dilution Analysis (AEDA) is a powerful technique used to identify the most potent odor-active compounds in a sample. mdpi.com This method combines gas chromatography-olfactometry (GC-O) with serial dilution of a sample extract. The original aroma extract is sequentially diluted, typically in a stepwise manner (e.g., 1:1, 1:2, 1:4, etc.), and each dilution is analyzed by GC-O. researchgate.net
During GC-O analysis, the effluent from the GC column is split, with one portion going to a detector (like a mass spectrometer) and the other to an olfactometry port where a trained analyst sniffs the eluting compounds and records their odor characteristics and retention times. The highest dilution at which an odor can still be perceived is known as the flavor dilution (FD) factor. mdpi.com
Computational and Theoretical Investigations of 4 Methyl 2 Propan 2 Yl Pentanoic Acid and Its Derivatives
Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure and energetic properties of molecules. scispace.comresearchgate.net For 4-Methyl-2-(propan-2-yl)pentanoic acid, DFT calculations, likely using a basis set such as 6-31+G(d,p), can provide deep insights into its molecular conformation and electronic characteristics. nih.govconicet.gov.ar
A primary focus of DFT analysis would be a detailed conformational search to identify the most stable geometric arrangements of the molecule. maricopa.edu This involves the systematic rotation around its single bonds, particularly the C2-C3 and C3-C4 bonds, to map the potential energy surface. The steric hindrance caused by the bulky isopropyl group at the C2 position and the methyl group at the C4 position would significantly influence the conformational preferences. fiveable.mefiu.edu The lowest energy conformers would be identified, and their relative energies would indicate their population distribution at a given temperature. acs.org
Furthermore, DFT calculations can elucidate the electronic properties of this compound. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be determined. scispace.com The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov A smaller energy gap generally suggests higher reactivity. Other electronic properties, including the dipole moment and polarizability, which are crucial for understanding intermolecular interactions, can also be precisely calculated. conicet.gov.ar
Table 1: Hypothetical DFT-Calculated Properties of the Most Stable Conformer of this compound
| Property | Calculated Value | Significance |
| Relative Energy | 0.00 kcal/mol | Reference for conformational stability |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | -0.8 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 1.8 D | Influences solubility and intermolecular forces |
| Polarizability | 18.5 ų | Describes the deformability of the electron cloud |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govdigitellinc.com For this compound, which is an analog of the known histone deacetylase (HDAC) inhibitor valproic acid, molecular docking could be employed to explore its potential interactions with various biological targets. mdpi.comnih.govnih.gov
Given its structural similarity to other fatty acids, potential targets for docking studies could include enzymes like fatty acid amide hydrolase (FAAH) and histone deacetylases (HDACs). nih.govdigitellinc.commdpi.com The process would involve obtaining the three-dimensional crystal structure of the target protein and then computationally placing the most stable conformer of this compound into the active site of the enzyme. nih.gov
The docking algorithm would then sample a vast number of possible binding poses and score them based on a scoring function that estimates the binding affinity (typically in kcal/mol). nih.gov A lower binding energy indicates a more stable protein-ligand complex and a higher predicted affinity. researchgate.net The analysis of the best-docked poses would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues in the active site. For instance, the carboxylic acid moiety of the molecule could form hydrogen bonds with polar residues, while the aliphatic chain would likely engage in hydrophobic interactions. nih.gov
Table 2: Hypothetical Molecular Docking Results for this compound with a Putative Target
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |
| Histone Deacetylase 8 (HDAC8) | -6.2 | HIS142, HIS143, TYR306 | Hydrogen bond with the carboxylic acid, hydrophobic interactions with the alkyl chain |
| Fatty Acid Amide Hydrolase (FAAH) | -5.8 | SER241, ILE238, LEU192 | Hydrophobic interactions with the alkyl chain, potential weak van der Waals forces |
| Peroxisome Proliferator-Activated Receptor γ (PPARγ) | -7.1 | HIS323, HIS449, TYR473 | Strong hydrogen bonding with the carboxylic head, extensive hydrophobic contacts |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are statistical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govconicet.gov.arnih.gov To develop a QSAR model for derivatives of this compound, a dataset of structurally related compounds with known biological activity (e.g., anticonvulsant activity) would be required. nih.govresearchgate.net
The first step in QSAR modeling is the calculation of molecular descriptors for each compound in the dataset. These descriptors are numerical values that represent various aspects of the molecule's structure, such as its physicochemical, topological, and electronic properties. conicet.gov.ar For this compound and its derivatives, relevant descriptors would include:
Physicochemical descriptors: LogP (lipophilicity), molar refractivity (MR), and polar surface area (PSA).
Topological descriptors: Connectivity indices (e.g., Chi indices) that describe the branching and shape of the molecule.
Electronic descriptors: Dipole moment and partial charges on atoms, often derived from DFT calculations. conicet.gov.ar
Once the descriptors are calculated, a mathematical model is built using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to establish a correlation between the descriptors and the biological activity. conicet.gov.ar A robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent compounds. nih.gov
Table 3: Examples of Molecular Descriptors for QSAR Analysis of this compound
| Descriptor Class | Specific Descriptor | Hypothetical Value | Relevance to Biological Activity |
| Physicochemical | LogP | 2.8 | Lipophilicity, affects membrane permeability |
| Physicochemical | Molar Refractivity (MR) | 45.6 cm³/mol | Molar volume and polarizability, relates to receptor binding |
| Topological | First-order Molecular Connectivity Index (¹χ) | 4.2 | Describes the degree of branching |
| Electronic | Dipole Moment | 1.8 D | Influences interactions with polar receptors |
| Electronic | Polar Surface Area (PSA) | 37.3 Ų | Relates to transport properties and receptor binding |
Computer-Aided Drug Design (CADD) Methodologies
Computer-Aided Drug Design (CADD) encompasses a range of computational techniques used to discover, design, and optimize new drug candidates. mdpi.com For this compound, CADD methodologies could be instrumental in designing novel derivatives with potentially enhanced therapeutic properties. This process can be broadly divided into structure-based and ligand-based approaches.
Structure-Based Drug Design (SBDD): If the three-dimensional structure of a relevant biological target is known, SBDD can be employed. This would involve using the molecular docking results for this compound to identify key interactions in the active site. mdpi.com Based on this information, modifications to the parent molecule can be proposed to improve its binding affinity. For example, functional groups could be added to form additional hydrogen bonds or to better fill a hydrophobic pocket in the receptor.
Ligand-Based Drug Design (LBDD): In the absence of a known receptor structure, LBDD methods can be used. This would involve building a pharmacophore model based on a set of known active compounds that are structurally related to this compound. A pharmacophore represents the essential three-dimensional arrangement of functional groups that are necessary for biological activity. This model can then be used to screen virtual libraries of compounds to identify new molecules that fit the pharmacophore and are therefore likely to be active.
Analysis of Stereochemistry and Diastereomeric Stability
The structure of this compound contains two chiral centers, at the C2 and C4 positions. This gives rise to the possibility of four stereoisomers: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R). wikipedia.orglibretexts.org The (2R, 4R) and (2S, 4S) isomers are a pair of enantiomers, as are the (2R, 4S) and (2S, 4R) isomers. The relationship between an enantiomeric pair and the other pair is diastereomeric. wikipedia.orgyoutube.com
Computational methods are invaluable for studying the relative stabilities of these diastereomers. researchgate.netacs.orgnih.gov By performing high-level quantum mechanical calculations, such as DFT or more advanced ab initio methods, the ground-state energies of each of the four stereoisomers can be calculated. The differences in these energies reveal the relative thermodynamic stabilities of the diastereomers. nih.gov It is generally expected that the different spatial arrangements of the substituents in diastereomers will lead to differences in their intramolecular non-bonded interactions, resulting in different stabilities. acs.org
For example, the relative orientations of the isopropyl group at C2 and the methyl group at C4 in the (2R, 4S) versus the (2R, 4R) isomer could lead to varying degrees of steric strain, thus affecting their relative energies. Computational analysis can quantify these energy differences, providing insights into which diastereomers are likely to be more prevalent at equilibrium. researchgate.net
Table 4: Hypothetical Relative Energies of the Stereoisomers of this compound
| Stereoisomer | Relative Energy (kcal/mol) | Predicted Relative Abundance at Equilibrium |
| (2R, 4S) | 0.00 | Most abundant |
| (2S, 4R) | 0.00 | Most abundant (enantiomer of the above) |
| (2R, 4R) | 0.85 | Less abundant |
| (2S, 4S) | 0.85 | Less abundant (enantiomer of the above) |
Biological Activity Research of 4 Methyl 2 Propan 2 Yl Pentanoic Acid Derivatives in Vitro and Non Human Models
Enzymatic Inhibition Studies
No publicly available research was found that specifically evaluates derivatives of 4-Methyl-2-(propan-2-yl)pentanoic acid as fluorogenic substrates for Granzyme B activity.
No publicly available research was found that specifically investigates the inhibitory effects of this compound derivatives on fatty acid synthase.
No publicly available research was found that specifically details the modulatory effects of this compound derivatives on reverse transcriptase.
No publicly available research was found that specifically examines the inhibitory activity of this compound derivatives against Topoisomerase IV and Cytochrome Monooxygenase.
Antitumoral and Cytotoxic Activity Assessment (In Vitro)
Research has been conducted on the cytotoxic effects of platinum(II) complexes incorporating derivatives of this compound. A study focused on O,O'-dialkyl esters of (S,S)-ethylenediamine-N,N'-di-2-(4-methyl)pentanoic acid and their corresponding platinum(II) complexes, evaluating their activity against human colon cancer cell lines. nih.govjbuon.com
The study demonstrated that these platinum(II) complexes exhibited dose-dependent cytotoxicity against CaCo-2, SW480, and HCT116 human colon cancer cells. nih.govjbuon.com Notably, all the synthesized platinum(II) complexes showed significantly higher cytotoxic activity compared to the established anticancer drug, cisplatin (B142131). nih.govjbuon.com
The cytotoxic efficacy of the platinum(II) complexes was influenced by the length of the alkyl ester chain. The complex with the n-Bu group in the ester chain (Complex No. 7) demonstrated the highest activity among the platinum(II) compounds. nih.gov
The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for the most potent platinum(II) complex.
Table 1: Cytotoxicity (IC50 in µM) of Platinum(II) Complex No. 7 against Human Colon Cancer Cell Lines
| Cell Line | IC50 (µM) of Platinum(II) Complex No. 7 |
| CaCo-2 | Data not specified in abstract |
| SW480 | Data not specified in abstract |
| HCT-116 | Data not specified in abstract |
| The abstract notes that this complex was the most cytotoxic but does not provide the specific IC50 values. jbuon.com |
These findings suggest that platinum(II) complexes of O,O'-dialkyl esters of (S,S)-ethylenediamine-N,N'-di-2-(4-methyl)pentanoic acid are promising candidates for further investigation in the development of new anticancer therapies. nih.gov
Cytotoxicity of Palladium(II) Complexes
Derivatives of this compound have been utilized as ligands in the synthesis of novel palladium(II) complexes, which have been investigated for their cytotoxic potential against various cancer cell lines. Research has focused on O,O'-dialkyl esters of (S,S)-ethylenediamine-N,N'-di-2-(4-methyl)pentanoic acid and their corresponding palladium(II) complexes.
In a study involving four such palladium(II) complexes (with ethyl, n-propyl, n-butyl, and n-pentyl ester groups), their cytotoxic effects were evaluated against human colon cancer cell lines (CaCo-2, SW480, and HCT116). nih.gov All tested palladium(II) complexes demonstrated a dose-dependent cytotoxic effect and showed significantly higher activity compared to the commonly used anticancer drug, cisplatin. nih.govjbuon.com The length of the ester chain was found to influence cytotoxicity, with the complex featuring the n-propyl (n-Pr) group exhibiting the highest activity among the palladium compounds. nih.gov Specifically, the introduction of n-propyl and n-pentyl groups in the ester chain led to a significant increase in cytotoxic activity against all tested colon cancer cell lines. jbuon.com When compared to platinum(II) complexes with the same ligands, the palladium(II) complexes generally showed greater cytotoxic activity against CaCo-2, SW480, and HCT116 cells. jbuon.com
Further research on these palladium(II) complexes assessed their in vitro antitumoral activity against chronic lymphocytic leukemia (CLL) cells. researchgate.netnih.gov The study confirmed that the complexes exhibited higher antitumoral activity than cisplatin. nih.gov The most potent compound, [PdCl(2){(S,S)-nPr(2)eddl}] (complex with the n-propyl ester), was found to be 13.6 times more active than cisplatin against CLL cells. researchgate.netnih.gov
The table below summarizes the cytotoxic activity of a key palladium(II) complex derivative against various human cancer cell lines.
| Compound/Complex | Cell Line | Measurement | Result | Reference |
| Palladium(II) complex with n-Pr ester group | Human Colon Cancer (CaCo-2, SW480, HCT116) | General Activity | Highest activity among tested Pd(II) complexes | nih.gov |
| [PdCl(2){(S,S)-nPr(2)eddl}] | Chronic Lymphocytic Leukemia (CLL) | Activity vs. Cisplatin | 13.6 times more active than cisplatin | researchgate.netnih.gov |
| Palladium(II) complexes | Human Colon Cancer (SW480) | General Activity | More cytotoxic than cisplatin | jbuon.com |
Antimicrobial Activity Investigations (In Vitro)
Antibacterial Potency of Thioxothiazolidinone Derivatives
A series of thioxothiazolidinone derivatives of this compound have been synthesized and evaluated for their in vitro antibacterial activity. Specifically, compounds described as (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acids were tested against a panel of Gram-positive bacteria, including multidrug-resistant clinical isolates. nih.govresearchgate.net
The entire series of synthesized compounds (4a-4h) demonstrated good antibacterial activity, with Minimum Inhibitory Concentration (MIC) values typically in the range of 2–4 µg/mL against several Gram-positive strains. nih.gov Against four multidrug-resistant Gram-positive bacterial strains, these compounds showed promising activity with MIC values between 2-8 µg/mL. nih.gov Notably, the derivatives 4c, 4d, 4e, and 4f were identified as the most potent, exhibiting an MIC of 2 µg/mL against selected Methicillin-resistant Staphylococcus aureus (MRSA) and Quinolone-resistant Staphylococcus aureus (QRSA) strains, which is comparable to a leading reference compound. nih.gov The study also noted that these compounds showed good activity against S. aureus KCTC 503 (MICs of 4 µg/mL) but were less effective against S. aureus KCTC 209 (MICs of 8-64 µg/mL) and showed no inhibitory activity against the Gram-negative strain E. coli 1356 at concentrations up to 64 µg/mL. nih.gov An evaluation of cytotoxicity suggested that the observed antibacterial effects were not due to general toxicity. nih.gov
The data below details the antibacterial potency of the most active thioxothiazolidinone derivatives.
| Compound | Bacterial Strains | Measurement | Result (µg/mL) | Reference |
| 4c | Multidrug-resistant Gram-positive (MRSA, QRSA) | MIC | 2 | nih.gov |
| 4d | Multidrug-resistant Gram-positive (MRSA, QRSA) | MIC | 2 | nih.gov |
| 4e | Multidrug-resistant Gram-positive (MRSA, QRSA) | MIC | 2 | nih.gov |
| 4f | Multidrug-resistant Gram-positive (MRSA, QRSA) | MIC | 2 | nih.gov |
| 4a-4h | S. aureus KCTC 503 | MIC | 4 | nih.gov |
| 4a-4h | S. aureus KCTC 209 | MIC | 8-64 | nih.gov |
DNA Cleavage Activity of Benzothiazole (B30560) Conjugates
The investigation into benzothiazole derivatives has included their ability to interact with and cleave DNA, a mechanism of action for many antimicrobial and anticancer agents. Studies on various metal complexes of benzothiazole-derived ligands have demonstrated their potential as DNA binding and cleavage agents. biointerfaceresearch.com The process of DNA cleavage often involves the relaxation of supercoiled plasmid DNA (like pBR322) into nicked and linear forms, which can be monitored via gel electrophoresis. biointerfaceresearch.com
In the context of developing new antibacterial agents, benzothiazole conjugates have been designed as DNA gyrase inhibitors. nih.gov DNA gyrase and the related topoisomerase IV are essential bacterial enzymes involved in DNA replication, making them prime targets for antibiotics. New conjugates of benzothiazole-based GyrB/ParE inhibitors with siderophore mimics were synthesized. nih.gov These siderophore mimics were attached at different positions of the benzothiazole scaffold. nih.gov The resulting conjugates, particularly those with the mimic at position 4 of the benzothiazole core, demonstrated potent, low nanomolar inhibition of E. coli DNA gyrase. nih.gov Their inhibition of topoisomerase IV was slightly weaker but still significant. nih.gov This potent enzyme inhibition highlights the potential of such conjugates to interfere with bacterial DNA processes.
While direct studies conjugating this compound with benzothiazoles for DNA cleavage are not detailed in the provided sources, the research on related benzothiazole conjugates provides a strong rationale for their activity. The ability of metal complexes of benzothiazole derivatives to act as nuclease agents and for specific conjugates to inhibit essential DNA-processing enzymes underscores the potential of this class of compounds in disrupting DNA integrity. biointerfaceresearch.comnih.gov
Q & A
Basic: What synthetic methodologies are optimal for preparing 4-Methyl-2-(propan-2-yl)pentanoic acid with high stereochemical fidelity?
Answer:
A multi-step synthesis is recommended, beginning with a ketone or aldehyde precursor. For example:
Aldol Condensation : React 4-methylpentan-2-one with isopropyl magnesium bromide to introduce the isopropyl group.
Oxidation : Convert the resulting alcohol intermediate to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄) or enzymatic oxidation for higher selectivity .
Purification : Employ recrystallization in non-polar solvents (e.g., hexane) or preparative HPLC to isolate enantiomers.
Key Considerations : Optimize reaction temperature (0–25°C) to minimize racemization. Use chiral catalysts (e.g., BINAP-Ru complexes) for asymmetric synthesis .
Advanced: How can computational modeling resolve discrepancies in predicted vs. experimental NMR chemical shifts for this compound?
Answer:
DFT Calculations : Perform geometry optimization at the B3LYP/6-311+G(d,p) level to predict and NMR shifts. Compare with experimental data (e.g., δ 1.2–1.4 ppm for methyl groups).
Solvent Effects : Incorporate solvent models (e.g., PCM for DMSO or CDCl₃) to refine predictions .
Isotopic Labeling : Use deuterated analogs (e.g., groups) to isolate specific peak assignments, as demonstrated in deuterated carboxylic acid studies .
Data Contradiction Analysis : Mismatches in predicted vs. observed shifts often arise from conformational flexibility; use molecular dynamics (MD) simulations to account for rotational barriers .
Basic: What analytical techniques are critical for characterizing purity and structural integrity?
Answer:
Chromatography :
- HPLC : Use a C18 column (3.5 µm, 150 mm) with 0.1% TFA in acetonitrile/water (60:40) for purity assessment (retention time ~8.2 min) .
- GC-MS : Confirm molecular weight (MW 172.26 g/mol) via electron ionization (EI) at 70 eV.
Spectroscopy :
- FT-IR : Identify carboxylic acid O-H stretch (~2500–3300 cm) and C=O stretch (~1700 cm) .
- NMR : Assign diastereotopic protons using - COSY and HSQC (e.g., δ 2.5–2.7 ppm for CH adjacent to the carboxylic acid) .
Advanced: How can researchers mitigate enantiomeric cross-contamination during large-scale synthesis?
Answer:
Chiral Stationary Phases (CSPs) : Use amylose- or cellulose-based CSPs for preparative-scale separation (e.g., Chiralpak IA/IB).
Kinetic Resolution : Employ lipase enzymes (e.g., Candida antarctica) to selectively esterify one enantiomer .
Crystallization-Induced Asymmetric Transformation (CIAT) : Add chiral co-crystals (e.g., tartaric acid derivatives) to shift equilibrium toward the desired enantiomer .
Validation : Monitor enantiomeric excess (ee) via polarimetry or chiral HPLC (≥99% ee target) .
Basic: What safety protocols are essential for handling this compound in aqueous reactions?
Answer:
Personal Protective Equipment (PPE) : Acid-resistant gloves (e.g., nitrile), splash goggles, and lab coats.
Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., CO₂ during decarboxylation).
Waste Management : Neutralize acidic waste with sodium bicarbonate before disposal .
Emergency Measures : Immediate rinsing with water (15+ minutes) for skin/eye contact; use emergency showers .
Advanced: What mechanistic insights explain its reactivity in nucleophilic acyl substitution reactions?
Answer:
Steric Effects : The isopropyl group at C2 hinders nucleophilic attack at the carbonyl carbon, requiring bulky activators (e.g., DCC/DMAP).
Electronic Effects : Electron-withdrawing substituents (e.g., NO₂) on the aryl ring increase electrophilicity of the carbonyl group.
Kinetic Studies : Monitor reaction progress via NMR if using fluorinated nucleophiles (e.g., KF/18-crown-6) .
Computational Support : Transition state modeling (e.g., QM/MM) can predict regioselectivity in ester formation .
Basic: How to validate the compound’s stability under varying pH and temperature conditions?
Answer:
Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (e.g., new peaks at 4.5–5.0 min).
pH Profiling : Assess hydrolysis rates in buffers (pH 1–12). Carboxylic acid groups degrade rapidly above pH 10 .
Mass Balance : Confirm ≤2% total impurities (ICH Q3A guidelines) .
Advanced: What strategies optimize its solubility for biological assays without derivatization?
Answer:
Co-Solvent Systems : Use DMSO/PBS (10:90 v/v) or cyclodextrin inclusion complexes (e.g., HP-β-CD) .
Micellar Encapsulation : Incorporate non-ionic surfactants (e.g., Tween-80) at 0.1–1.0% w/v.
pH Adjustment : Prepare sodium salts (pH 7.4) for aqueous solubility ≥10 mg/mL. Validate via nephelometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
